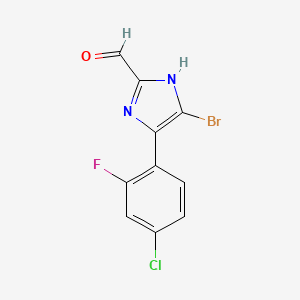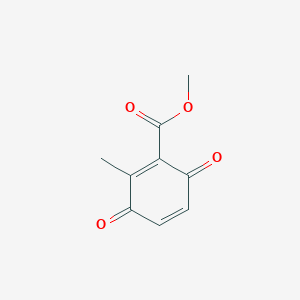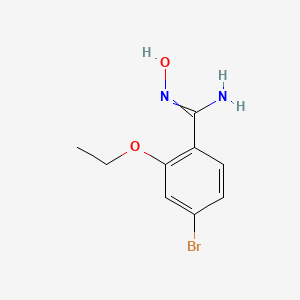
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide can be synthesized through the chlorination of N-(phenylsulfonyl)benzenesulfonamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination of the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced chlorination techniques and purification methods ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols and other organic compounds.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and thiols.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized alcohols and disulfides.
Substitution: The major products are substituted sulfonamides.
Applications De Recherche Scientifique
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the study of microbial biofilms and their response to oxidative stress.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the polymerization of thiophenol and the synthesis of aminobenzenesulfonic acids.
Mécanisme D'action
The mechanism of action of N-Chloro-N-(phenylsulfonyl)benzenesulfonamide involves the transfer of the chlorine atom to the target molecule. This transfer results in the oxidation or substitution of the target molecule, depending on the reaction conditions . The molecular targets include alcohols, thiols, and amines, and the pathways involved are primarily oxidative and nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Chlorobenzenesulfonamide: Similar in structure but lacks the phenylsulfonyl group.
Chloramine B: Contains a similar chloramine functional group but has different substituents.
Sodium (phenylsulfonyl)chloramide: Similar in function but differs in its sodium salt form.
Uniqueness
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide is unique due to its selective oxidizing properties and its ability to participate in both oxidation and substitution reactions. Its dual functionality makes it a valuable reagent in various chemical and industrial processes .
Propriétés
Formule moléculaire |
C12H10ClNO4S2 |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10ClNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
DRUJMUAOULSNFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)





![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)

![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)


